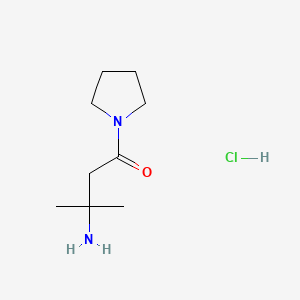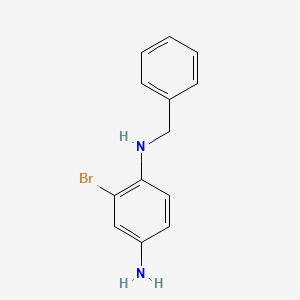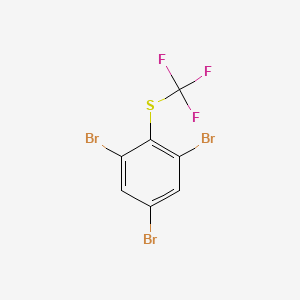
(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane, also known as TBTFMS, is a compound that has been studied extensively for its potential applications in various scientific research. This compound is of particular interest due to its unique chemical structure, which enables it to interact with various biological systems and molecules.
Applications De Recherche Scientifique
Reduction of Tribromophenyl Sulfonates
(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane derivatives, such as tribromophenyl sulfonates, have been studied for their efficient reduction by mercaptide anions. This reaction highlights its potential application in organic synthesis, particularly in the preparation of sulfinates and disulfides, which are important intermediates in chemical synthesis (Durkin, Langler, & Morrison, 1988).
Sulfane Sulfur Detection and Imaging
The compound's derivatives have been utilized in the development of protocols for the accurate measurement of sulfane sulfur in biological specimens. Sulfane sulfur plays a critical role in cellular functions, and its accurate measurement is vital for understanding its biological roles. A specific protocol involving monobromobimane coupled with RP-HPLC has been established for this purpose, demonstrating the compound's application in bioanalytical chemistry (Shen et al., 2012).
Environmental Concentrations and Toxicology
The environmental presence and effects of 2,4,6-Tribromophenyl compounds, such as 2,4,6-tribromophenol, have been extensively reviewed, indicating the compound's relevance in environmental science. The review covers concentrations in various environments, toxicokinetics, and toxicodynamics, revealing gaps in current knowledge about these chemicals. This underlines the importance of further research into the environmental impact of such compounds (Koch & Sures, 2018).
Trifluoromethyl Sulfoxides Reduction
Research has also explored the behavior of trifluoromethyl sulfoxides, including (2,4,6-Tribromophenyl)(trifluoromethyl)sulfane derivatives, in the presence of trifluoromethanesulfonic anhydride. This study contributes to the understanding of reduction processes in organic chemistry, showing potential applications in the synthesis of reduced sulfur compounds (Macé et al., 2010).
Novel Nanofiltration Membranes
The compound's derivatives have been used in the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and dye treatment capabilities, demonstrating the compound's application in materials science and engineering, particularly in water purification technologies (Liu et al., 2012).
Sensitive Detection of Sulfane Sulfur
Derivatives of (2,4,6-Tribromophenyl)(trifluoromethyl)sulfane have been applied in the development of fluorescent probes for the sensitive detection and imaging of sulfane sulfur in living cells and in vivo. This highlights its application in the development of diagnostic and research tools in the field of cellular biology (Han et al., 2018).
Propriétés
IUPAC Name |
1,3,5-tribromo-2-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br3F3S/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDHXWULFQHNIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)SC(F)(F)F)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br3F3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682097 |
Source


|
| Record name | 1,3,5-Tribromo-2-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.86 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane | |
CAS RN |
1215205-79-0 |
Source


|
| Record name | 1,3,5-Tribromo-2-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

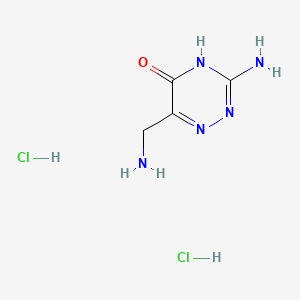
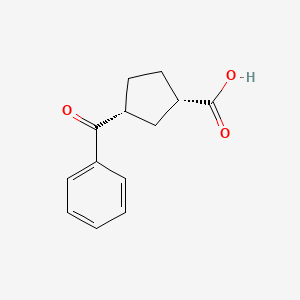
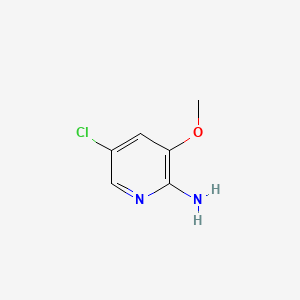
![9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B581503.png)
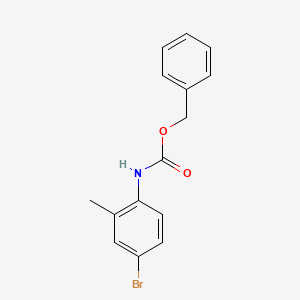
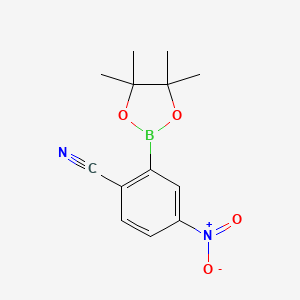
![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B581509.png)
![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581511.png)
![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581512.png)
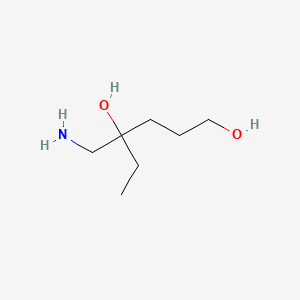
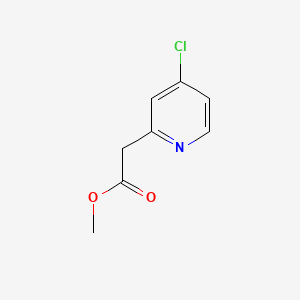
![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)
